molecular formula C17H22F3NO3 B1526153 Tert-butyl 3-hydroxy-4-[4-(trifluoromethyl)phenyl]piperidine-1-carboxylate CAS No. 1004619-28-6

Tert-butyl 3-hydroxy-4-[4-(trifluoromethyl)phenyl]piperidine-1-carboxylate

Cat. No. B1526153
M. Wt: 345.36 g/mol
InChI Key: JKBMOUHRFFYVBS-UHFFFAOYSA-N
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Description

“Tert-butyl 3-hydroxy-4-[4-(trifluoromethyl)phenyl]piperidine-1-carboxylate” is a chemical compound with the molecular formula C17H22F3NO3 . It is a type of piperidine, which is a class of organic compounds containing a piperidine ring, a six-membered ring with one nitrogen atom and five carbon atoms .


Physical And Chemical Properties Analysis

The predicted boiling point of a similar compound, “tert-butyl 4-hydroxy-4-(4-(trifluoromethoxy)phenyl)piperidine-1-carboxylate”, is 407.1±45.0 °C and its predicted density is 1.269±0.06 g/cm3 .

Scientific Research Applications

Synthesis and Characterization

The synthesis and characterization of related compounds have been widely studied to understand their chemical properties and potential applications in pharmaceuticals and materials science. For instance, the synthesis of "Tert-butyl 4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate" serves as an important intermediate in the production of biologically active compounds like crizotinib, highlighting the significance of such derivatives in medicinal chemistry (Kong et al., 2016). Similarly, the development of "Tert-butyl 2-substituted 4,6-dioxo-1-piperidinecarboxylates" showcases the compound's utility in synthesizing enantiopure derivatives, which are crucial for creating compounds with specific stereochemical properties (Marin et al., 2004).

Pharmaceutical Intermediates

These compounds also play a vital role as intermediates in the synthesis of pharmaceutical agents. For example, "Tert-butyl 4-formyl-3, 6-dihydropyridine-1(2H)-carboxylate" is highlighted as an important intermediate for small molecule anticancer drugs. The development of synthetic methods for such intermediates is crucial for advancing cancer therapeutics (Zhang et al., 2018).

Structural Studies

Research on related compounds extends to structural studies, which are essential for understanding the molecular framework and its implications for drug design and material science. The characterization and X-ray diffraction studies of "Tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl) piperazine-1-carboxylate" provide insights into the molecular structure and potential interactions in biological systems (Sanjeevarayappa et al., 2015).

Advanced Materials

Further extending its application, the synthesis of "Tert-butyl (6S)-4-hydroxy-6-isobutyl-2-oxo-1,2,5,6-tetrahydropyridine-1-carboxylate" and its characterization demonstrate the potential of these compounds in the development of advanced materials, exploring the unique properties imparted by their molecular structure (Didierjean et al., 2004).

properties

IUPAC Name

tert-butyl 3-hydroxy-4-[4-(trifluoromethyl)phenyl]piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22F3NO3/c1-16(2,3)24-15(23)21-9-8-13(14(22)10-21)11-4-6-12(7-5-11)17(18,19)20/h4-7,13-14,22H,8-10H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKBMOUHRFFYVBS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C(C1)O)C2=CC=C(C=C2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22F3NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl 3-hydroxy-4-[4-(trifluoromethyl)phenyl]piperidine-1-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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